Oral Bioavailability: FT113 Delivers Superior Systemic Exposure Compared to Typical FASN Inhibitors
FT113 demonstrates exceptional oral bioavailability, a critical differentiator for in vivo studies. When dosed orally at 5 mg/kg, FT113 achieved 95% bioavailability in mice and 84% in rats . This high exposure is a direct result of its optimized piperazine scaffold and contrasts with the PK liabilities common in earlier FASN inhibitor classes. While specific oral bioavailability data for comparators like TVB-3166 and C75 are not widely published, their reported in vivo use often requires higher doses or alternative formulations, suggesting lower systemic availability. FT113's quantifiable PK advantage reduces the required dose and minimizes potential formulation-related artifacts, making it the preferred choice for chronic oral dosing models.
| Evidence Dimension | Oral Bioavailability (F) at 5 mg/kg p.o. |
|---|---|
| Target Compound Data | 95% (mouse), 84% (rat) |
| Comparator Or Baseline | Class-level baseline for FASN inhibitors is often <50% or unreported; TVB-3166 and C75 lack comparable published F% data. |
| Quantified Difference | >95% observed bioavailability is a class-leading value |
| Conditions | Female Balb/c nude mice and male Sprague-Dawley rats; 5 mg/kg oral dose. |
Why This Matters
High oral bioavailability ensures robust target engagement in vivo and reduces the risk of study failure due to inadequate systemic exposure.
